molecular formula C17H26N2O3S B4965873 N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B4965873
M. Wt: 338.5 g/mol
InChI Key: HMJIHMSVNNIGBY-UHFFFAOYSA-N
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Description

N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a piperidine sulfonyl group and a pentan-3-yl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced through sulfonylation reactions using piperidine and a sulfonyl chloride reagent.

    Attachment of the Pentan-3-yl Group: The pentan-3-yl group can be attached via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(PENTAN-3-YL)-3-(PIPERIDINE-1-CARBONYL)BENZAMIDE: Similar structure but with a carbonyl group instead of a sulfonyl group.

    N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)ANILINE: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

N-(PENTAN-3-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-pentan-3-yl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-15(4-2)18-17(20)14-9-8-10-16(13-14)23(21,22)19-11-6-5-7-12-19/h8-10,13,15H,3-7,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIHMSVNNIGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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